N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide is a compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is known for its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide typically involves the construction of the indole moiety followed by functional group modifications. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the Japp-Klingemann reaction, which involves the coupling of arylhydrazines with β-ketoesters .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors, including serotoninergic, adrenergic, and histamine receptors . This binding can modulate the activity of these receptors, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Melatonin: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, known for its role in regulating sleep-wake cycles.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide is unique due to its specific structural features and potential biological activities. Its ability to interact with multiple receptors and modulate various physiological pathways makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C20H19N3O2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-1H-indole-6-carboxamide |
InChI |
InChI=1S/C20H19N3O2/c1-25-17-4-5-19-15(12-17)7-10-23(19)11-9-22-20(24)16-3-2-14-6-8-21-18(14)13-16/h2-8,10,12-13,21H,9,11H2,1H3,(H,22,24) |
InChI Key |
TXGZZISYOVBZMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)C3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
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